molecular formula C13H23N5OS B12243730 2-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide

2-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide

Cat. No.: B12243730
M. Wt: 297.42 g/mol
InChI Key: MACGZQDEXSWPNR-UHFFFAOYSA-N
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Description

2-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring.

Preparation Methods

The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), acidic or basic catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide involves its interaction with molecular targets in cells. Thiadiazole derivatives are known to interfere with DNA replication by binding to nucleic acids and inhibiting the activity of enzymes involved in the replication process . This leads to the disruption of cell division and the inhibition of cell proliferation. The compound may also interact with other cellular pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar compounds to 2-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide include other thiadiazole derivatives such as:

The uniqueness of this compound lies in its specific structure, which allows it to interact with a distinct set of molecular targets and exhibit a unique profile of biological activities.

Properties

Molecular Formula

C13H23N5OS

Molecular Weight

297.42 g/mol

IUPAC Name

2-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-N-propan-2-ylpropanamide

InChI

InChI=1S/C13H23N5OS/c1-9(2)14-12(19)10(3)17-5-7-18(8-6-17)13-15-11(4)16-20-13/h9-10H,5-8H2,1-4H3,(H,14,19)

InChI Key

MACGZQDEXSWPNR-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC(=N1)N2CCN(CC2)C(C)C(=O)NC(C)C

Origin of Product

United States

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